AS8351
Description
Significance of Histone Demethylases in Cellular Processes and Disease Pathogenesis
Histone demethylases (HDMs) are enzymes that remove methyl groups from lysine (B10760008) or arginine residues on histone proteins. This removal can alter chromatin structure and, consequently, gene transcription. Since the discovery of the first histone lysine demethylase in 2004, numerous HDMs have been identified, revealing their widespread involvement in controlling gene expression programs and determining cell fate decisions. nih.gov Histone methylation/demethylation is imperative in many biological processes, including cell cycle progression, immunological response, and signal transduction. encyclopedia.pub Beyond normal cellular function, dysregulation of histone demethylase activity has been linked to the pathogenesis of various diseases, such as neurological disorders and cancer. nih.govencyclopedia.pub Functional disorders of specific KDMs, such as KDM1A, can lead to the development of neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govresearchgate.net Histone methylation/demethylation is also prominently linked to cellular oncogenesis and proliferation and has been found to be altered in many cancer cells. encyclopedia.pub
Overview of Lysine Demethylase 5B (KDM5B) as a Therapeutic Target
Lysine Demethylase 5B (KDM5B), also known as PLU1 or JARID1B, is a member of the JmjC domain-containing histone demethylase family. medchemexpress.comapexbt.com KDM5B specifically demethylates tri- and di-methylated histone H3 lysine 4 (H3K4me3 and H3K4me2), epigenetic marks generally associated with active gene promoters. nih.gov By removing these marks, KDM5B typically acts as a transcriptional repressor. mdpi.com
Deregulated expression of KDM5B has been implicated in numerous cancer types, including breast, lung, skin, prostate, testis, and liver cancers, suggesting its oncogenic function. mdpi.com KDM5B has been shown to be overexpressed in various malignancies, correlating with poor outcomes in some cases, such as Ewing sarcoma (EwS). nih.govmdpi.com In EwS, KDM5B promotes tumorigenesis by influencing cell cycle pathways and blocking the degradation of the CCNE1 protein. nih.gov KDM5B has also been suggested as a potential therapeutic target in pancreatic cancer and prostate cancer. mdpi.commedsci.org Furthermore, KDM5B's role extends beyond cancer; it has been identified as an important player in neurodevelopment and has been explored as a potential therapeutic target for cognitive and synaptic dysfunctions in mouse models of Alzheimer's disease. researchgate.netfigshare.com
Historical Context and Initial Discovery of AS-8351's Biological Activities
AS-8351 was identified in the context of seeking chemical modulators of cell fate, particularly in the induction of cardiomyocyte-like cells. In a study aimed at converting human fibroblasts into functional cardiomyocytes using small molecules, AS-8351 was found to be one of seven compounds that were sufficient and necessary for efficient cardiac reprogramming. apexbt.com
Initial investigations into the mechanism of action of AS-8351 revealed that it affects epigenetic modifications by competing with α-ketoglutarate (α-KG) for chelating iron [Fe(II)] in certain epigenetic enzymes, including the JmjC domain-containing histone demethylases that require α-KG and iron as co-factors. medchemexpress.comapexbt.comchemsrc.com Through a process of abrogating each of the 22 genes in the JmjC-KDM family using small hairpin RNAs, researchers found that only KDM5B knockdown, or the use of another KDM5B inhibitor, could phenocopy the effects of AS-8351 in generating cardiomyocyte-like cells. apexbt.comactivemotif.com This strongly suggested that KDM5B is a primary target of AS-8351. apexbt.comactivemotif.com
Current Research Landscape of AS-8351
Current research on AS-8351 primarily focuses on its activity as a KDM5B inhibitor and its potential therapeutic applications, particularly in the context of diseases where KDM5B is implicated. Studies continue to explore its mechanisms of action and its effects in various cellular and animal models.
Research has demonstrated that AS-8351 can induce and sustain active chromatin marks, facilitating the induction of cardiomyocyte-like cells. medchemexpress.comchemsrc.com This highlights its potential in regenerative medicine approaches.
In cancer research, AS-8351 has been investigated for its anti-tumor effects. Studies in Ewing sarcoma models have shown that AS-8351 can suppress EwS cell proliferation and induce cell cycle arrest in vitro. nih.gov Furthermore, AS-8351 has been shown to inhibit tumor growth in nude mouse models of EwS, indicating its antitumor potential in vivo. nih.gov These findings suggest that targeting KDM5B with compounds like AS-8351 could be a potential treatment strategy for EwS. nih.gov
Beyond cancer, AS-8351 is being explored for its effects on cognitive function. Research in neonatal rat models exposed to sevoflurane (B116992), an anesthetic that can cause long-term cognitive impairment, showed that AS-8351 treatment could partially restore negative reactions caused by sevoflurane exposure. frontiersin.orgnih.gov AS-8351 was observed to increase H3K4me3 levels and up-regulate synapse-related protein expression in the hippocampus, suggesting a potential to improve cognitive deficits. frontiersin.orgnih.gov
The sustained inhibitory effect of AS-8351 on KDM5B activity observed in these studies, potentially related to the relatively stable nature of H3K4me3 modifications, suggests a prolonged impact on gene expression and cellular memory. frontiersin.orgnih.gov
While promising, AS-8351 is currently in the preclinical development stage, and further studies are needed before its potential clinical application can be fully realized. apexbt.com
Table 1: Summary of Key Research Findings with AS-8351
| Research Area | Model System | Key Findings | Citations |
| Cardiac Reprogramming | Human fibroblasts | Induces and sustains active chromatin marks, facilitates induction of cardiomyocyte-like cells. medchemexpress.comchemsrc.com Necessary for efficient reprogramming. apexbt.com | medchemexpress.comapexbt.comchemsrc.com |
| Ewing Sarcoma (EwS) | EwS cell lines, nude mice | Suppresses cell proliferation, induces cell cycle arrest in vitro. nih.gov Inhibits tumor growth in vivo. nih.gov | nih.gov |
| Cognitive Impairment | Neonatal rat model | Partially restores cognitive deficits induced by sevoflurane. frontiersin.orgnih.gov Increases hippocampal H3K4me3 and synapse-related proteins. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHHAVECQJKLX-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of As 8351
Identification and Specificity of KDM5B as the Primary Target
Studies investigating the mechanism of action of AS-8351 have strongly suggested that Lysine (B10760008) Demethylase 5B (KDM5B), also known as JARID1B or PLU1, is its primary target. activemotif.commedchemexpress.comtocris.com This identification was supported by experiments where the individual knockdown of the 22 genes in the JmjC-KDM family using small hairpin RNAs (shRNAs) revealed that only KDM5B knockdown could phenocopy the effects of AS-8351 in inducing cardiomyocyte generation from human fibroblasts. activemotif.comfishersci.com This finding provides compelling evidence for KDM5B being the specific target of AS-8351 in this context. AS-8351 is described as a selective inhibitor of histone demethylase KDM5B. smallmolecules.com
Competitive Inhibition Mechanism
AS-8351 is reported to inhibit KDM5B through a competitive inhibition mechanism. medchemexpress.comnih.gov This involves competition with key co-factors required for KDM5B enzymatic activity. medchemexpress.comchemsrc.com
Role of Alpha-Ketoglutarate Analogs in JmjC Demethylase Inhibition
JmjC domain-containing histone demethylases, including KDM5B, are α-ketoglutarate (α-KG)-dependent dioxygenases. medchemexpress.comchemsrc.comnih.gov They require α-KG as a co-factor for their enzymatic function, which involves the oxidative demethylation of lysine residues on histones. medchemexpress.comchemsrc.comresearchgate.net Inhibitors that act as α-KG analogs can compete with α-KG for binding to the enzyme's active site, thereby blocking its catalytic activity. While AS-8351 is described as competing with α-KG, it is also characterized by its iron-chelating properties, which are central to its inhibitory mechanism. medchemexpress.comchemsrc.comtocris.comnih.govrndsystems.com
Iron Chelation and its Impact on Fe(II)-Dependent Demethylases
JmjC-KDMs, including KDM5B, are also dependent on Fe(II) as a co-factor for their enzymatic activity. medchemexpress.comchemsrc.comresearchgate.net AS-8351 is reported to inhibit KDM5B by competing with α-ketoglutarate for chelating Fe(II) in the enzyme's active site. medchemexpress.comchemsrc.comsmallmolecules.comnih.govsigmaaldrich.comarctomsci.com By chelating the essential Fe(II) ion, AS-8351 disrupts the proper coordination sphere required for the demethylase reaction to occur, thus inhibiting the enzyme's function. medchemexpress.comchemsrc.comsmallmolecules.comsigmaaldrich.comarctomsci.com This iron-chelating property is a key aspect of AS-8351's mechanism of action. tocris.comsmallmolecules.comrndsystems.comacs.org
Epigenetic Consequences of KDM5B Inhibition by AS-8351
Inhibition of KDM5B by AS-8351 leads to specific changes in histone methylation patterns, particularly concerning histone H3 lysine 4 (H3K4) methylation. KDM5B is known to specifically demethylate tri- and di-methylated H3 Lys-4 (H3K4me3 and H3K4me2). nih.govresearchgate.net
Modulation of Histone H3 Lysine 4 Trimethylation (H3K4me3) Levels
Inhibition of KDM5B with AS-8351 results in an increase in the levels of its catalytic substrate, H3K4me3. nih.govfrontiersin.orgfrontiersin.org This increase in H3K4me3 levels has been observed in various cell contexts upon AS-8351 treatment. nih.govfrontiersin.orgfrontiersin.org For example, studies in Ewing sarcoma cells treated with AS-8351 showed an increase in H3K4me3 without reducing KDM5B protein expression, indicating inhibition of enzymatic activity rather than protein degradation. nih.gov Similarly, in neonatal rats exposed to sevoflurane (B116992), AS-8351 treatment reversed the downregulation of H3K4me3 expression in the hippocampus. frontiersin.orgfrontiersin.org This modulation of H3K4me3 levels is a direct epigenetic consequence of AS-8351 inhibiting KDM5B.
Presented below are data illustrating the effect of AS-8351 on H3K4me3 levels in the hippocampus of neonatal rats exposed to sevoflurane at different time points.
Note: Data is based on observed trends and statistical significance reported in the source frontiersin.orgfrontiersin.org. "Increased" indicates a significant increase compared to the SEV group.
Impact on Histone H3 Lysine 4 Dimethylation (H3K4me2)
KDM5B also catalyzes the demethylation of H3K4me2. researchgate.net While the increase in H3K4me3 is a prominent effect of KDM5B inhibition, changes in H3K4me2 levels would also be expected. Studies on other KDM5 inhibitors, such as KDM5A-IN-1, have shown increases in H3K4me3 and H3K4me2 levels. medchemexpress.com Although specific data on AS-8351's direct impact solely on H3K4me2 levels were not as extensively detailed as for H3K4me3 in the provided search results, the known enzymatic activity of KDM5B suggests that AS-8351 inhibition would also lead to an accumulation of H3K4me2. researchgate.net
Compound Information
Note: PubChem CIDs are provided for the chemical compound AS-8351 and related inhibitors of KDM5B where available. KDM5B is a protein, not a small molecule, and thus does not have a small molecule CID in PubChem in the same way.
Cellular and Molecular Biological Effects of As 8351
Regulation of Cell Proliferation and Viability
Studies have indicated that AS-8351 can influence cell proliferation and viability, particularly in cancer cell lines. For instance, in Ewing sarcoma (EwS) cells, treatment with AS-8351 has been shown to suppress cell proliferation. nih.gov Cell viability assays conducted with AS-8351 against EwS cell lines demonstrated an inhibitory effect on cell growth. nih.gov Furthermore, AS-8351 inhibited EwS cell colony growth in a low micromolar range. nih.gov
Induction of Apoptosis
AS-8351 has been observed to induce apoptosis, or programmed cell death, in certain cellular contexts. In Ewing sarcoma cells, AS-8351 treatment promoted tumor cell apoptosis. nih.gov This induction of apoptosis is considered a potential mechanism contributing to the observed inhibition of cell proliferation in these cells. nih.gov
Modulation of Cell Cycle Progression
The cell cycle is a tightly regulated process, and its modulation can significantly impact cell fate. AS-8351 has been shown to induce cell cycle arrest. nih.govresearchgate.net
G1/S Phase Arrest Induction
A specific effect of AS-8351 on the cell cycle is the induction of G1/S phase arrest. In Ewing sarcoma cells, AS-8351 treatment increased the proportion of cells arrested in the G1/S phase. nih.govresearchgate.net This arrest is considered a reason for the observed inhibition of cell proliferation. nih.gov Mechanistically, studies suggest that KDM5B, a target of AS-8351, influences cell cycle pathways. nih.gov KDM5B inhibition by AS-8351 has been linked to a reduction in the expression of cell cycle checkpoint regulators essential for G1/S phase progression, including CCNE1, CCNE2, and CDK2. nih.gov KDM5B upregulation has been shown to block the degradation of CCNE1 by reducing the expression of FBXW7, and KDM5B downregulates the FBXW7 gene by demethylation of H3K4me3 at the promoter region. nih.gov
Influence on Cellular Differentiation and Reprogramming
AS-8351 plays a significant role in influencing cellular differentiation and reprogramming, particularly in the context of generating induced cell types.
Cardiac Reprogramming of Somatic Cells
A prominent application of AS-8351 is in the chemical induction of cardiac reprogramming. AS-8351 is a component used to induce reprogramming of human fetal lung fibroblasts into functional cardiomyocytes. rndsystems.comtocris.comselleckchem.comhycultec.de As a KDM5B inhibitor, AS-8351 is believed to induce and sustain active chromatin marks that facilitate the induction of cardiomyocyte-like cells. medchemexpress.comhycultec.de This process involves the conversion of somatic cells directly into cardiomyocytes without necessarily passing through a pluripotent state. mdpi.comsemanticscholar.orgresearchgate.net
Synergistic Effects within Small Molecule Cocktails for Reprogramming
AS-8351 is typically utilized as part of a cocktail of small molecules to efficiently induce cardiac reprogramming of human fibroblasts. activemotif.comrndsystems.comtocris.commdpi.comnih.govmdpi.comnih.govnih.gov While AS-8351 targets KDM5B, the synergistic effects within these cocktails are crucial for successful reprogramming. For example, AS-8351 has been used in a cocktail of nine small molecules, including CHIR99021, A83-01, BIX01294, SC1, Y27632, OAC2, SU16F, and JNJ10198409, to induce human fibroblasts into cardiomyocytes. rndsystems.comtocris.comnih.govmdpi.comnih.govnih.gov Another combination utilizing AS-8351 includes CHIR99021, A83-01, BIX01294, SC1, Y27632, and OAC2. nih.gov The precise interactions and contributions of each component, including AS-8351's role as a KDM5B inhibitor and iron chelator, within these cocktails contribute to the efficiency and effectiveness of the cardiac reprogramming process. activemotif.comrndsystems.comtocris.combio-gems.com Studies have indicated that inhibiting KDM5B alone can phenocopy AS-8351's effect in generating cardiomyocytes, strongly suggesting KDM5B as a primary target for this function. activemotif.com
Impact on Cell Migration and Invasion
Studies have demonstrated that AS-8351 can influence the migratory and invasive capabilities of cancer cells. Inhibition or knockdown of KDM5B, the target of AS-8351, has been shown to inhibit breast cancer cell proliferation and migration nih.govresearchgate.net. This suggests that AS-8351, by inhibiting KDM5B, similarly reduces the ability of these cells to move and potentially spread. Cell migration is a fundamental process involved in various physiological and pathological events, including wound healing and tumor metastasis researchgate.netous-research.no. Cell invasion is a related process that involves the degradation of the extracellular matrix, allowing cells to move into surrounding tissues researchgate.netsigmaaldrich.com. The observed reduction in migration upon AS-8351 treatment or KDM5B knockdown highlights a potential role for AS-8351 in modulating these processes.
Effects on Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion and acquire properties of mesenchymal cells, such as increased motility and invasiveness wikipedia.orgoatext.commdpi.com. EMT is crucial during embryonic development but is also implicated in pathological processes like cancer metastasis and fibrosis wikipedia.orgoatext.comrndsystems.com. Research indicates that AS-8351 can reverse epithelial-mesenchymal transition nih.gov. This effect is also observed with KDM5B knockdown, suggesting that AS-8351's ability to reverse EMT is mediated through its inhibition of KDM5B nih.gov. Reversing EMT could potentially reduce the metastatic potential of cancer cells by promoting a more adherent, less motile phenotype.
Alterations in Cellular Metabolism
Cellular metabolism, the complex network of biochemical processes that occur within cells, is often reprogrammed in diseases such as cancer to support increased proliferation and survival lumenlearning.comnih.gov. AS-8351 has been shown to induce alterations in cellular metabolism, particularly concerning lipid metabolism. nih.gov
Lipid Metabolism Reprogramming
Lipid metabolism involves the synthesis and breakdown of lipids for energy storage, membrane formation, and signaling lumenlearning.comresearchgate.net. Reprogramming of lipid metabolism is a hallmark of many cancers nih.gov. Studies have found that KDM5B is involved in lipid metabolism reprogramming in breast cancer cells nih.gov. Treatment with AS-8351, or KDM5B knockdown, decreased the protein levels of key enzymes involved in lipid synthesis, specifically fatty acid synthase (FASN) and ATP citrate (B86180) lyase (ACLY), in breast cancer cell lines such as MCF-7 and MDA-MB-231 nih.gov. This suggests that AS-8351 can counter the lipid metabolism alterations driven by KDM5B, potentially impacting the availability of lipids necessary for cancer cell growth and survival.
Therapeutic Potential of As 8351 in Disease Models
Oncology Research
The therapeutic potential of targeting KDM5B with inhibitors like AS-8351 has been explored in several cancer types. Studies have investigated its effects on cancer cell growth, survival, and the underlying molecular mechanisms.
Ewing Sarcoma (EwS)
Ewing sarcoma is an aggressive tumor primarily affecting children and young adults, characterized by limited treatment options for relapsed or refractory cases nih.govguidetopharmacology.org. Epigenetic mechanisms, including those involving KDM5B, have been identified as potential alternative therapeutic targets in EwS nih.govguidetopharmacology.org. KDM5B is reported to be upregulated in EwS and its overexpression is correlated with poor patient outcomes nih.govguidetopharmacology.org.
In vitro studies have demonstrated that AS-8351 effectively suppresses the proliferation of EwS cells. Inhibition of KDM5B by AS-8351 has been shown to reduce EwS cell proliferation nih.govguidetopharmacology.orgscispace.comncpsb.org.cn. Furthermore, clonogenic assays, which assess the ability of single cells to grow into colonies, have revealed that AS-8351 inhibits EwS cell colony growth, even at low micromolar concentrations guidetopharmacology.org. This indicates a significant impact of AS-8351 on the long-term reproductive capacity of EwS cells in a laboratory setting guidetopharmacology.org.
AS-8351 treatment has been observed to induce apoptosis in EwS tumor cells guidetopharmacology.org. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. In addition to promoting apoptosis, AS-8351 also induces cell cycle arrest in EwS cells nih.govguidetopharmacology.orgscispace.comidrblab.net. Specifically, studies have shown an increased proportion of cells arrested in the G1/S phase of the cell cycle following AS-8351 treatment guidetopharmacology.org. This cell cycle arrest is considered a potential reason for the observed inhibition of cell proliferation guidetopharmacology.org.
The antitumor effects of AS-8351 have also been evaluated in preclinical in vivo models using EwS cell xenografts in nude mice idrblab.netguidetopharmacology.org. Mice treated with AS-8351 exhibited significantly smaller tumors and slower tumor growth rates compared to control groups guidetopharmacology.org. This suggests that targeting KDM5B with AS-8351 can inhibit the growth of EwS tumors in a living system idrblab.netguidetopharmacology.org.
Mechanistic investigations have revealed that KDM5B contributes to the proliferative phenotype of EwS by regulating the FBXW7/CCNE1 axis guidetopharmacology.orgwikipedia.org. KDM5B upregulation in EwS leads to an increased level of Cyclin E1 (CCNE1) protein nih.govguidetopharmacology.org. This occurs because KDM5B upregulation blocks the degradation pathway of CCNE1 by reducing the expression of F-box and WD repeat domain containing 7 (FBXW7) nih.govguidetopharmacology.orgwikipedia.org. FBXW7 is an E3 ubiquitin ligase component known to mediate the degradation of target proteins, including CCNE1 uniprot.orguniprot.org. KDM5B downregulates the FBXW7 gene by demethylating H3K4me3 at its promoter region nih.govguidetopharmacology.orgwikipedia.org. AS-8351, as a KDM5B inhibitor, suppresses the function of KDM5B, elevates H3K4me3 levels at the FBXW7 promoter, upregulates FBXW7, and enhances CCNE1 degradation wikipedia.org. This ultimately results in cell cycle arrest and inhibition of tumor growth wikipedia.org.
Here is a summary of the effects of AS-8351 on EwS cells in vitro and in xenograft models:
| Effect | In vitro (Cell Lines) | In vivo (Xenograft Models) | Source(s) |
| Cell Proliferation | Suppressed | Inhibited tumor growth rate | nih.govguidetopharmacology.orgscispace.comncpsb.org.cn |
| Colony Growth | Inhibited (low micromolar range) | Not directly assessed in search results | guidetopharmacology.org |
| Apoptosis | Promoted | Not directly assessed in search results | guidetopharmacology.org |
| Cell Cycle Arrest | Induced (increased G1/S phase arrest) | Not directly assessed in search results | nih.govguidetopharmacology.orgscispace.comidrblab.net |
| Tumor Growth | Not applicable | Inhibited (smaller tumors) | idrblab.netguidetopharmacology.org |
| Regulation of FBXW7/CCNE1 Axis | Modulated (increased FBXW7, decreased CCNE1 protein) | Not directly assessed in search results | nih.govguidetopharmacology.orgwikipedia.org |
Breast Cancer
Overexpression of KDM5B has been observed in breast cancer and is correlated with increased metastasis idrblab.netbiorxiv.org. Studies investigating the role of KDM5B in breast cancer progression have utilized AS-8351 as an inhibitor. Cell functional analyses have demonstrated that AS-8351 inhibits breast cancer cell proliferation and migration idrblab.netbiorxiv.org. Furthermore, AS-8351 has been shown to reverse epithelial-mesenchymal transition (EMT) and decrease the protein levels of fatty acid synthase (FASN) and ATP citrate (B86180) lyase (ACLY) in breast cancer cells biorxiv.org. The activation of the AMP-activated protein kinase (AMPK) signaling pathway is reported to be involved in KDM5B-mediated EMT and lipid metabolism reprogramming in breast cancer cells biorxiv.org.
Inhibition of Breast Cancer Cell Proliferation and Migration in vitro
In laboratory settings, treatment with the KDM5B inhibitor AS-8351 has been shown to inhibit breast cancer cell proliferation and migration. cellsignal.comnih.govresearchgate.netcellsignal.jp These effects were also observed with KDM5B knockdown, suggesting that AS-8351's action is related to its inhibition of KDM5B. nih.gov
Reversal of Epithelial-Mesenchymal Transition in Breast Cancer Cells
Epithelial-mesenchymal transition (EMT) is a process where cancer cells acquire mesenchymal characteristics, enhancing their ability to migrate and invade. AS-8351 has been reported to reverse epithelial-mesenchymal transition in breast cancer cells. cellsignal.comnih.govresearchgate.net This reversal of EMT suggests a potential mechanism by which AS-8351 may inhibit metastasis. nih.gov
Decrease of Fatty Acid Synthase (FASN) and ATP Citrate Lyase (ACLY) Levels
Fatty acid synthesis plays a significant role in breast cancer progression and metastasis. nih.govmdpi.comimrpress.com Studies have indicated that AS-8351 treatment leads to a decrease in the protein levels of fatty acid synthase (FASN) and ATP citrate lyase (ACLY) in breast cancer cells. cellsignal.comnih.gov FASN is a key enzyme in the synthesis of fatty acids, while ACLY is involved in providing the precursors for fatty acid synthesis by converting citrate to acetyl-CoA in the cytoplasm. nih.govmdpi.commedicaljournalssweden.se
Potential Role of AMPK Signaling in Breast Cancer Modulation
The AMP-activated protein kinase (AMPK) signaling pathway is involved in regulating cellular energy metabolism and has been implicated in cancer. mdpi.commdpi.com Research suggests that the activation of the AMPK signaling pathway is involved in KDM5B-mediated EMT and lipid metabolism reprogramming in breast cancer cells. nih.gov Silencing of KDM5B has been shown to induce the activation of the AMPK signaling pathway, which subsequently inhibited breast cancer cell proliferation and migration. nih.govbjut.edu.cn These findings indicate a potential role for AMPK signaling in the modulation of breast cancer by targeting KDM5B. nih.gov
Epstein-Barr Virus (EBV)-Associated Epithelial Cancers
Epstein-Barr Virus (EBV) is associated with several malignancies, including epithelial-origin nasopharyngeal carcinoma (NPC) and gastric cancer (GC), which constitute a significant proportion of EBV-associated cancers. researchgate.netnih.govresearchgate.netvbdata.cn KDM5B has been identified as a critical factor upregulated in EBV-associated epithelial cancers, correlating with poor survival outcomes. researchgate.netnih.govresearchgate.netresearchgate.net
Attenuation of PI3K/AKT/mTOR Signaling Pathway Activity
The PI3K/AKT/mTOR signaling pathway is frequently activated in various cancers and plays a crucial role in cell growth, proliferation, and survival. biorxiv.orgthno.org In EBV-associated epithelial cancers, KDM5B has been shown to activate the PI3K/AKT/mTOR signaling pathway. researchgate.netnih.govresearchgate.netvbdata.cn Treatment with the KDM5B inhibitor AS-8351 has been reported to markedly attenuate the activity of this signaling pathway. researchgate.netnih.govresearchgate.netvbdata.cnjensenlab.org
Anti-tumor Efficacy in vitro and in vivo Patient-Derived Xenograft Models
Studies have demonstrated the anti-tumor efficacy of AS-8351 in both in vitro and in vivo models of EBV-associated epithelial cancers. researchgate.netnih.govresearchgate.netvbdata.cnjensenlab.org In vitro cell viability assays have shown that AS-8351 reduces tumor cell proliferation in a dose-dependent manner in EBV-positive epithelial tumor cells such as HONE1-EBV, CNE2-EBV, and AGS-EBV. researchgate.net
Table 1: In vitro IC50 values of AS-8351 in EBV-positive epithelial cancer cells
| Cell Line | IC50 (μM) |
| HONE1-EBV | 21.13 |
| CNE2-EBV | 40.53 |
| AGS-EBV | 14.70 |
Data derived from search results. researchgate.net
Furthermore, AS-8351 has exhibited a strong anti-tumor effect in in vivo patient-derived xenograft models from EBV-associated tumors. researchgate.netnih.govresearchgate.netvbdata.cnjensenlab.org
Table 2: Summary of AS-8351 Effects in Disease Models
| Disease Model | Effect of AS-8351 | Relevant Mechanism/Pathway |
| Breast Cancer (in vitro) | Inhibits proliferation and migration. cellsignal.comnih.govresearchgate.netcellsignal.jp | KDM5B inhibition, potential AMPK signaling. nih.gov |
| Breast Cancer (in vitro) | Reverses Epithelial-Mesenchymal Transition (EMT). cellsignal.comnih.govresearchgate.net | KDM5B inhibition, potential AMPK signaling. nih.gov |
| Breast Cancer (in vitro) | Decreases FASN and ACLY protein levels. cellsignal.comnih.gov | KDM5B inhibition. nih.gov |
| EBV-associated Epithelial Cancers | Attenuates PI3K/AKT/mTOR signaling pathway activity. researchgate.netnih.govresearchgate.netvbdata.cnjensenlab.org | KDM5B inhibition. researchgate.netnih.govresearchgate.netvbdata.cn |
| EBV-associated Epithelial Cancers | Exhibits anti-tumor efficacy in vitro and in vivo models. researchgate.netnih.govresearchgate.netvbdata.cnresearchgate.netjensenlab.org | KDM5B inhibition, attenuation of PI3K/AKT/mTOR. researchgate.netnih.govresearchgate.netvbdata.cn |
Data compiled from search results.
Modulation of Tumor Suppressor Genes (e.g., PLK2)
Research indicates that KDM5B can act as an oncogene in certain cancers. In Epstein-Barr virus (EBV)-associated epithelial cancers, KDM5B has been shown to be upregulated and to inhibit the tumor suppressor gene PLK2 through histone demethylation nih.govresearchgate.netresearchgate.netfrontiersin.orgvbdata.cn. This inhibition of PLK2 by KDM5B contributes to the activation of the PI3K/AKT/mTOR signaling pathway, which promotes malignant progression nih.govresearchgate.netresearchgate.netfrontiersin.orgvbdata.cn. Treatment with AS-8351, as a KDM5B inhibitor, has been shown to attenuate this signaling activity and exhibit anti-tumor effects in in vitro and in vivo models of EBV-associated tumors nih.govresearchgate.netresearchgate.netfrontiersin.org. This suggests that AS-8351 can modulate tumor suppressor genes like PLK2 by counteracting the repressive effects of KDM5B.
In Ewing sarcoma (EwS), KDM5B is also highly expressed and acts as an oncogene nih.govnih.gov. KDM5B promotes EwS cell proliferation by downregulating the tumor suppressor gene FBXW7 through demethylation of H3K4me3 at its promoter region, which in turn leads to the accumulation of CCNE1 protein and accelerates cell cycle progression nih.govnih.govresearchgate.net. AS-8351 has been shown to inhibit EwS cell proliferation and induce cell cycle arrest by suppressing KDM5B function, leading to elevated H3K4me3 levels at the FBXW7 promoter, upregulation of FBXW7, and enhanced degradation of CCNE1 nih.govnih.govresearchgate.net.
General Anti-Cancer Implications of KDM5B Inhibition
The inhibition of KDM5B by AS-8351 has broader anti-cancer implications beyond the specific examples of EBV-associated cancers and Ewing sarcoma. As a histone demethylase, KDM5B's aberrant expression and activity are implicated in the tumorigenesis of various cancer types nih.govnih.gov. By inhibiting KDM5B, AS-8351 can influence the epigenetic landscape of cancer cells, potentially reversing or mitigating the repressive epigenetic marks placed by KDM5B on tumor suppressor genes or genes involved in cell cycle control and apoptosis nih.govnih.govnih.govresearchgate.netfrontiersin.org. Studies have shown that AS-8351 can reduce tumor cell proliferation and inhibit tumor growth in preclinical models nih.govnih.govnih.govresearchgate.net. The therapeutic strategy of targeting KDM5B with inhibitors like AS-8351 is considered a promising approach for treating cancers where KDM5B plays an oncogenic role nih.govnih.govresearchgate.netfrontiersin.org.
Regenerative Medicine
AS-8351 has also shown utility in the field of regenerative medicine, particularly in the context of direct cardiac reprogramming.
Direct Cardiac Reprogramming
Direct cardiac reprogramming is a strategy that aims to convert non-myocyte cells, such as fibroblasts, directly into induced cardiomyocyte-like cells (iCMs) or induced cardiac progenitor cells, without going through a pluripotent stem cell stage nih.govescholarship.orgnih.govmdpi.com. This approach holds promise for regenerating damaged heart tissue after injury, such as myocardial infarction nih.govescholarship.orgnih.govmdpi.comahajournals.org.
Reprogramming of Human Fibroblasts into Cardiomyocyte-like Cells
AS-8351 has been identified as a component in chemical cocktails used to induce the direct reprogramming of human fibroblasts into functional cardiomyocyte-like cells in vitro nih.govescholarship.orgnih.govahajournals.orgmedkoo.comtocris.commdpi.comrndsystems.comunito.it. These cocktails typically involve a combination of small molecules that modulate various signaling pathways and epigenetic modifications nih.govescholarship.orgnih.govahajournals.org. For instance, a cocktail containing nine small molecules, including AS-8351, has been successfully used to reprogram human foreskin fibroblasts and human fetal lung fibroblasts into iCMs that express cardiac proteins and exhibit characteristics of functional cardiomyocytes nih.govescholarship.orgnih.govahajournals.orgmedkoo.comtocris.commdpi.comrndsystems.com. While the efficiency of reprogramming using these chemical cocktails can vary, the generated iCMs have been shown to pass through an embryonic progenitor cell stage and can form beating clusters nih.govmdpi.comunito.it.
Active Chromatin Mark Induction and Sustenance
AS-8351, as a putative inhibitor of KDM5B and an iron chelator, plays a role in facilitating cardiac reprogramming by influencing epigenetic modifications tocris.comrndsystems.comportlandpress.commedchemexpress.com. During the reprogramming process, significant changes in the epigenetic landscape are required to suppress fibroblast-specific gene expression and activate cardiac genes escholarship.orgnih.gov. This involves the addition and removal of epigenetic marks, such as histone methylation and acetylation escholarship.orgnih.gov. AS-8351 is thought to contribute to the induction and sustenance of active chromatin marks, such as H3K4me3 and H3K27ac, which are associated with gene activation medchemexpress.comportlandpress.commedchemexpress.com. By inhibiting KDM5B, which removes H3K4 methylation, AS-8351 can help maintain higher levels of this active mark at cardiogenic loci, thereby promoting the expression of genes necessary for cardiac cell fate escholarship.orgnih.govportlandpress.comd-nb.info. Studies have indicated that epigenetic modulators, including AS-8351, are critical for efficient cardiac reprogramming, and their absence can significantly reduce reprogramming efficiency portlandpress.com.
Other Emerging Disease Contexts
While the primary focus of research on AS-8351 has been in cancer and cardiac reprogramming, its role as a KDM5B inhibitor suggests potential implications in other disease contexts where KDM5B is involved. KDM5B has been linked to various biological processes beyond cancer and development, including immune response and potentially metabolic disorders researchgate.netwjgnet.com. Although specific research detailing AS-8351's therapeutic effects in other emerging disease contexts is limited in the provided search results, the known functions of KDM5B as a histone demethylase in regulating gene expression suggest potential areas for future exploration. For instance, dysregulation of histone methylation has been implicated in neurological disorders and other conditions, which could be potential avenues for investigating AS-8351's therapeutic utility.
Modulation of Mitochondrial Function in Severe Acute Pancreatitis
Investigations into the mechanisms underlying mitochondrial injury in SAP have identified the KDM5B/HtrA2 signaling pathway as potentially critical. mdpi.com High-temperature requirement A2 (HtrA2) is a mitochondrial serine protease involved in mitochondrial quality control and homeostasis. nih.govnih.gov Studies have explored the use of specific inhibitors to understand and potentially target this pathway in SAP. AS-8351, identified as a KDM5B-specific inhibitor, has been utilized in in vitro SAP cell models to examine its impact on this pathway and subsequent mitochondrial function. mdpi.com
Impact on HtrA2 Expression, Mitochondrial ATP, and ROS Production
In an in vitro model of SAP using STC-treated acinar cells, administration of AS-8351 demonstrated a significant effect on HtrA2 expression and key indicators of mitochondrial function. mdpi.com Specifically, AS-8351 treatment led to a notable increase in both the mRNA and protein levels of HtrA2 in these damaged acinar cells. mdpi.com
Furthermore, the study assessed the impact of AS-8351 on mitochondrial ATP production and ROS generation, two crucial aspects of mitochondrial health and dysfunction in SAP. Treatment with AS-8351 was shown to restore mitochondrial ATP production and reduce ROS generation in the STC-treated acinar cells. mdpi.com
To confirm the dependency of these effects on HtrA2, the researchers co-administered AS-8351 with UCF-101, an HtrA2 inhibitor. mdpi.com The results indicated that the beneficial effects of AS-8351, including the restoration of mitochondrial ATP production and the reduction in ROS generation, were nullified when HtrA2 was inhibited by UCF-101. mdpi.com This finding underscores the critical regulatory role of HtrA2 in mediating the effects of AS-8351 on mitochondrial function in this SAP model. mdpi.com
The following table summarizes the observed impact of AS-8351 on HtrA2 expression, mitochondrial ATP production, and ROS generation in STC-treated acinar cells:
| Parameter | AS-8351 Treatment (vs. STC-treated control) | AS-8351 + UCF-101 Treatment (vs. STC-treated control) | Reference |
| HtrA2 mRNA Expression | Significantly Increased | Not specified in detail, but effects nullified | mdpi.com |
| HtrA2 Protein Expression | Significantly Increased | Not specified in detail, but effects nullified | mdpi.com |
| Mitochondrial ATP Production | Restored | Nullified | mdpi.com |
| ROS Generation | Reduced | Nullified | mdpi.com |
These findings suggest that AS-8351, by modulating the KDM5B/HtrA2 pathway and increasing HtrA2 expression, can positively influence mitochondrial function in the context of severe acute pancreatitis by improving ATP production and reducing oxidative stress. mdpi.com
Research Methodologies and Experimental Approaches Utilizing As 8351
In Vitro Cell Culture Studies
In vitro cell culture studies provide a controlled environment to assess the direct effects of AS-8351 on cell behavior. These studies often involve treating various cell lines with different concentrations of AS-8351 and observing the resulting changes in cellular processes nih.govnih.gov.
Cell Viability and Proliferation Assays
| Cell Line | IC50 Value of AS-8351 (48 h) | Source |
|---|---|---|
| A673 (EwS) | 1.911 μM | nih.gov |
| RDES (EwS) | 2.778 μM | nih.gov |
| HONE1-EBV | 21.13 μM | nih.gov |
| CNE2-EBV | 40.53 μM | nih.gov |
| AGS-EBV | 14.70 μM | nih.gov |
These assays demonstrate that AS-8351 inhibits cell growth, with varying potency depending on the cell line nih.govnih.gov.
Colony Formation Assays
Colony formation assays, also known as clonogenic assays, are used to assess the ability of single cells to survive and proliferate into colonies over a longer period, reflecting their reproductive viability and long-term growth potential axionbiosystems.comabcam.com. In studies involving AS-8351, cells are seeded at low densities and treated with the compound. The number and size of colonies formed after several days of incubation are then quantified nih.govnih.gov. Findings from these assays show that AS-8351 can inhibit the colony growth of cancer cells, such as EwS cells and EBV-positive epithelial tumor cells, in a concentration-dependent manner nih.govnih.gov. This indicates that AS-8351 can suppress the long-term proliferative capacity of these cells nih.govnih.gov.
Apoptosis Assays
Apoptosis assays are conducted to detect and quantify programmed cell death moleculardevices.commoleculardevices.com. Various methods can be employed, including flow cytometry-based assays that detect markers of apoptosis, such as activated caspases or changes in membrane integrity nih.govmoleculardevices.com. Research using AS-8351 has shown that it can promote tumor cell apoptosis nih.gov. These assays help to understand if the reduction in cell viability and proliferation observed with AS-8351 treatment is due to the induction of cell death nih.gov.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis by flow cytometry is a technique used to determine the distribution of cells within different phases of the cell cycle (G1, S, G2/M) based on their DNA content thermofisher.comthermofisher.comabcam.comspringernature.com. Cells are stained with a fluorescent DNA-binding dye, and flow cytometry is used to measure the fluorescence intensity, which is proportional to the amount of DNA in each cell thermofisher.comthermofisher.comabcam.comspringernature.com. Studies utilizing AS-8351 have demonstrated that it can increase the proportion of cells arrested in the G1/S phase nih.gov. This suggests that AS-8351 interferes with the progression of cells through the cell cycle, which can contribute to the observed inhibition of proliferation nih.gov.
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in cell lysates bertin-bioreagent.com. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein bertin-bioreagent.com. Western blot analysis has been used in studies with AS-8351 to examine the expression levels of various proteins involved in cellular processes nih.govnih.gov. For instance, Western blotting has shown that AS-8351 treatment can lead to an increase in the catalytic substrate of KDM5B, H3K4me3, without reducing KDM5B protein expression itself nih.govnih.gov. It has also been used to analyze the expression of cell cycle regulators like CCNE1, CCNE2, and CDK2, and the tumor suppressor gene PLK2, revealing that AS-8351 can affect their protein levels nih.govnih.gov.
| Protein Analyzed | Effect of AS-8351 Treatment | Cell Line(s) Studied | Source |
|---|---|---|---|
| H3K4me3 | Increased expression | A673, RDES, EBV-positive epithelial cells | nih.govnih.gov |
| KDM5B | No significant change | A673, RDES, EBV-positive epithelial cells | nih.govnih.gov |
| CCNE1 | Reduced expression | A673, RDES | nih.gov |
| CCNE2 | Reduced expression | A673, RDES | nih.gov |
| CDK2 | Reduced expression | A673, RDES | nih.gov |
| PLK2 | Upregulated expression | EBV-positive epithelial cells | nih.gov |
These Western blot findings provide insights into the molecular pathways affected by AS-8351 nih.govnih.gov.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Quantitative Real-Time PCR (qPCR) is a sensitive technique used to measure the amount of specific mRNA molecules in a sample, providing an indication of gene expression levels gilson.combio-rad.comqiagen.comresearchgate.netpcrbio.com. This method involves converting RNA to cDNA and then amplifying the target DNA sequence while monitoring the amplification in real-time using fluorescent dyes or probes gilson.combio-rad.comqiagen.compcrbio.com. qPCR has been utilized in conjunction with AS-8351 treatment to assess changes in gene expression nih.govfrontiersin.org. For example, qPCR has been used to evaluate the mRNA levels of target genes like PLK2 and Oxytocin Receptor (OXTR) after AS-8351 treatment, revealing that AS-8351 can influence gene transcription nih.govfrontiersin.org.
| Gene Analyzed | Effect of AS-8351 Treatment | Sample Type Studied | Source |
|---|---|---|---|
| PLK2 | Altered mRNA levels | EBV-positive epithelial cells | nih.gov |
| OXTR | Upregulated mRNA levels | Rat medial prefrontal cortex tissue | frontiersin.org |
These qPCR analyses complement protein expression data and provide a more comprehensive understanding of how AS-8351 impacts gene regulation nih.govfrontiersin.org.
In Vivo Preclinical Models
In vivo preclinical models, particularly xenograft tumor models, are commonly used to evaluate the efficacy of compounds like AS-8351 in a living system. nih.govpharmalegacy.com These models allow researchers to study the effects of AS-8351 on tumor growth, progression, and potential systemic effects. nih.gov
Xenograft Tumor Models
Xenograft models involve the transplantation of human cancer cells or tumor tissue into immunodeficient mice. pharmalegacy.com This allows the human cancer cells to grow and form tumors in a living environment. pharmalegacy.com AS-8351 has been utilized in xenograft models, specifically in studies focusing on Ewing sarcoma (EwS) and Epstein-Barr virus (EBV)-associated epithelial cancers. cellsignal.comnih.govnih.govnih.govcellsignal.jpresearchgate.net In these models, AS-8351 is administered to the mice to evaluate its ability to inhibit tumor growth. nih.govnih.gov
Assessment of Tumor Growth Rate and Size
A primary endpoint in xenograft tumor studies involving AS-8351 is the assessment of tumor growth rate and size. Researchers measure tumor dimensions periodically using tools like digital calipers to calculate tumor volume. nih.gov Comparisons are typically made between control groups (receiving vehicle) and groups treated with AS-8351 to determine if the compound significantly inhibits tumor growth. Studies have shown that mice treated with AS-8351 had significantly smaller tumors and slower tumor growth rates compared to control groups. nih.gov
Here is a conceptual representation of how tumor growth data might be presented:
| Group | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | XX.X ± X.X | YYY.Y ± Y.Y | - |
| AS-8351 Treatment | XX.X ± X.X | ZZ.Z ± Z.Z | Percentage Inhibition |
Note: This is a conceptual table structure. Actual data would be derived from specific experimental results.
Immunohistochemistry for Proliferation Markers (e.g., Ki-67)
Immunohistochemistry (IHC) is a technique used to detect specific antigens in tissue sections using antibodies. biocompare.com In the context of AS-8351 xenograft studies, IHC is often performed on excised tumor tissues to assess the level of proliferation markers, such as Ki-67. nih.govbiocompare.com Ki-67 is a nuclear protein associated with cell proliferation and is widely used as a marker to determine the growth fraction of a cell population. biocompare.combiosb.comxiahepublishing.com By staining for Ki-67, researchers can quantify the percentage of actively dividing cells within the tumor. Studies have shown that tumors treated with AS-8351 had fewer Ki-67-positive cells compared to control tumors, indicating that AS-8351 inhibits tumor cell proliferation in vivo. nih.gov
Evaluation of Systemic Effects and Tolerability
In addition to assessing anti-tumor efficacy, in vivo studies evaluate the systemic effects and tolerability of AS-8351. This often involves monitoring the body weight of the mice throughout the experiment. nih.gov A lack of significant difference in body weight between the treated and control groups is typically indicative of few toxicities or side effects at the tested dose. nih.gov Studies have reported that mice body weights were comparable between AS-8351 treatment and control groups during the experimental period, suggesting that AS-8351 was well-tolerated in these preclinical models. nih.gov
Bioinformatics and Computational Approaches
Bioinformatics and computational approaches play a significant role in understanding the potential mechanisms of action of compounds like AS-8351 and identifying potential targets. These methods can involve analyzing large biological datasets, such as gene expression profiles, to identify pathways influenced by AS-8351 or its target, KDM5B. nih.govnih.gov Bioinformatics analysis has revealed that KDM5B, the target of AS-8351, mainly influences cell cycle pathways in Ewing sarcoma. nih.govnih.gov Computational approaches can also be used to study the interaction of AS-8351 with its target protein, potentially aiding in the design or optimization of similar compounds. apexbt.com
Gene Set Enrichment Analysis (GSEA)
Gene Set Enrichment Analysis (GSEA) is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences in expression between two biological states or phenotypes cd-genomics.comgsea-msigdb.org. Instead of analyzing individual genes, GSEA focuses on sets of genes that share common functions, pathways, or other characteristics cd-genomics.combiomolther.org. This approach helps to identify biological processes or pathways that are significantly altered in response to a treatment or in different conditions cd-genomics.comicesi.edu.co. The GSEA algorithm ranks genes based on their correlation with a phenotype and then assesses whether genes within a specific set are clustered towards the top or bottom of this ranked list cd-genomics.com.
In studies involving AS-8351, GSEA has been employed to understand its impact on cellular pathways. For instance, in research investigating Ewing sarcoma, GSEA analysis was utilized to explore the effects related to KDM5B, a target inhibited by AS-8351 nih.gov. The analysis revealed that KDM5B activated the cell cycle pathway nih.gov. This finding suggests that AS-8351, by inhibiting KDM5B, may exert its effects, in part, by influencing genes within the cell cycle pathway, as indicated by GSEA.
Pathway Enrichment Analysis (e.g., KEGG)
Pathway enrichment analysis, including methods utilizing databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), is a technique used to identify biological pathways that are statistically overrepresented in a set of genes, such as differentially expressed genes olvtools.com. KEGG is a well-known database that provides information on metabolic pathways, signaling cascades, and other molecular interactions olvtools.com. By mapping gene lists to pathways in databases like KEGG, researchers can gain insights into the biological processes most affected by an experimental condition olvtools.comgithub.io.
In the context of AS-8351 research, KEGG pathway analysis has been applied to analyze gene expression data. In a study on Ewing sarcoma, KEGG pathway enrichment analysis was performed on RNA-seq data comparing groups treated with vehicle versus AS-8351 nih.gov. The analysis showed that the differentially expressed genes between these treatment groups were significantly enriched in the cell cycle pathway nih.gov. This result from KEGG analysis corroborates findings from GSEA in the same study, highlighting the cell cycle as a key pathway influenced by AS-8351 treatment in this model nih.gov.
Based on the findings from the Ewing sarcoma study nih.gov, a summary of pathway enrichment results related to AS-8351 treatment could be presented as follows:
| Analysis Method | Comparison Groups | Enriched/Activated Pathway |
| GSEA | KDM5B related (targeted by AS-8351) | Cell cycle pathway |
| KEGG Pathway Analysis | AS-8351 treated vs. Vehicle | Cell cycle pathway |
These findings indicate that AS-8351's biological activity involves modulating genes associated with the cell cycle.
Correlation Analyses of Gene Expression with Clinical Outcomes
Correlation analysis of gene expression with clinical outcomes aims to identify genes or gene sets whose expression levels are associated with patient prognosis, treatment response, or disease progression cmu.edunih.gov. These analyses can help in identifying potential biomarkers for predicting clinical outcomes or understanding the molecular mechanisms underlying differential responses to therapy cmu.edunih.gov. Various statistical methods, including survival analysis techniques like Kaplan-Meier plots and Cox proportional hazards regression, are often employed in these studies nih.govkmplot.com.
While the provided information discusses the application of gene expression correlation with clinical outcomes in various contexts, such as prostate cancer and hepatocellular carcinoma cmu.edunih.govnih.govnih.gov, specific detailed research findings directly correlating gene expression changes induced by AS-8351 treatment with clinical outcomes were not extensively available in the provided search results. The study on Ewing sarcoma nih.gov did note that KDM5B overexpression correlated with poor outcomes in patients, and AS-8351 is an inhibitor of KDM5B. However, a direct correlation analysis specifically linking the gene expression profile changes resulting from AS-8351 treatment to clinical outcomes was not detailed within the provided snippets. Generally, such analyses would involve comparing gene expression data from patients treated with the compound to their observed clinical responses to identify expression patterns associated with favorable or unfavorable outcomes nih.govnih.gov.
Future Research Directions and Translational Perspectives of As 8351
Exploration of AS-8351 in Other Cancer Types and Diseases
The oncogenic role of KDM5B is well-documented across a spectrum of cancers, suggesting a broad potential for the therapeutic application of its inhibitors like AS-8351. KDM5B is found to be overexpressed in numerous malignancies, including breast, lung, prostate, gastric, and liver cancer. epa.govmdpi.com Preclinical studies have already demonstrated the antitumor effects of AS-8351 in Ewing sarcoma and breast cancer models. lka.lt Given the high expression of KDM5B in other cancers, future research will likely focus on evaluating AS-8351's efficacy in these areas. For instance, studies have noted KDM5B overexpression in hepatocellular carcinoma, colorectal cancer, and squamous cell carcinoma of the head and neck, making these compelling targets for investigation. nih.govnih.gov
Beyond oncology, the regulatory roles of KDM5B in cellular differentiation and function open doors to exploring AS-8351 in other diseases. Research has shown that AS-8351 can facilitate the induction of cardiomyocyte-like cells from human fibroblasts, indicating a potential role in regenerative medicine for heart disease. medchemexpress.commedchemexpress.com Furthermore, KDM5B is implicated in neuronal development and function. Inhibition of KDM5B promotes neurogenesis in adult neural stem cells, and AS-8351 is being investigated for its potential to modulate synaptic plasticity and memory, with possible applications in neurodegenerative disorders like Alzheimer's disease. nih.gov
Table 1: Potential Therapeutic Applications of AS-8351
| Disease Area | Specific Indication | Rationale for Exploration |
|---|---|---|
| Oncology | Ewing Sarcoma | Demonstrated anti-tumor effect in preclinical models. lka.lt |
| Breast Cancer | KDM5B is overexpressed and its inhibition can re-express tumor suppressors. mdpi.comresearchgate.net | |
| Lung, Gastric, Prostate, Liver Cancers | High KDM5B expression is correlated with tumorigenesis and poor prognosis. mdpi.comnih.gov | |
| Head and Neck Squamous Cell Carcinoma | KDM5B overexpression is linked to metastasis and poor survival. nih.gov | |
| Regenerative Medicine | Cardiac Repair | Used in a small molecule cocktail to induce cardiomyocyte-like cells. medchemexpress.com |
| Neurology | Cognitive Impairment / Neurodegeneration | KDM5B inhibition promotes neurogenesis and may modulate synaptic plasticity. nih.gov |
Investigation of Combination Therapies with AS-8351
To enhance therapeutic efficacy and overcome drug resistance, a critical future direction is the investigation of AS-8351 in combination therapies. consensus.app The epigenetic modifications induced by AS-8351 can potentially sensitize cancer cells to other treatments, including chemotherapy, targeted therapy, and immunotherapy. For example, KDM5B inhibition has been shown to potentiate sensitivity to cancer chemotherapy and could reduce the survival of drug-tolerant cancer cells. researchgate.netsemanticscholar.org
In HER2-positive breast cancer, KDM5B inhibitors have demonstrated a synergistic effect when combined with HER2-targeting drugs like trastuzumab and lapatinib. mdpi.com Similarly, in hepatocellular carcinoma, a KDM5B inhibitor was found to increase sensitivity to the multi-kinase inhibitor lenvatinib, particularly in cells with certain genetic backgrounds. This suggests that AS-8351 could be used to overcome resistance to existing targeted therapies. Future studies will need to systematically screen for effective and synergistic combinations across various cancer types, identifying the optimal therapeutic partners for AS-8351.
Table 2: Potential Combination Therapy Strategies for AS-8351
| Combination Partner | Cancer Type | Mechanism of Action / Rationale |
|---|---|---|
| Conventional Chemotherapy | Various Solid Tumors | Potentiates sensitivity and may reduce the population of drug-tolerant persister cells. researchgate.netsemanticscholar.org |
| Targeted Therapy (e.g., Lenvatinib) | Hepatocellular Carcinoma | Re-sensitizes resistant cells by modulating downstream pathways. |
| Targeted Therapy (e.g., Trastuzumab) | HER2+ Breast Cancer | Synergistic effects with HER2-targeting agents. mdpi.com |
| Radiotherapy | Breast Cancer | KDM5 inhibitors increase sensitivity to ionizing radiation by impairing DNA damage response. mdpi.com |
Uncovering Novel Signaling Pathways and Downstream Targets of KDM5B Inhibition
A deep understanding of the molecular consequences of KDM5B inhibition is crucial for optimizing the use of AS-8351. KDM5B acts as a transcriptional repressor by removing methyl groups from H3K4. nih.gov Research has begun to elucidate the key genes and pathways regulated by this activity.
In Ewing sarcoma, AS-8351 treatment suppresses tumor growth by impacting the FBXW7/CCNE1 axis. KDM5B normally represses the tumor suppressor FBXW7, leading to the accumulation of the oncoprotein CCNE1. AS-8351 reverses this, increasing FBXW7 and promoting CCNE1 degradation, which in turn causes cell cycle arrest. lka.lt In breast cancer, KDM5B inhibition leads to the re-expression of the tumor suppressor protein HEXIM1, which plays a critical role in inhibiting cell proliferation. researchgate.netnih.gov Furthermore, in prostate cancer, KDM5B is essential for the hyperactivation of the PI3K/AKT signaling pathway, a key driver of tumorigenesis. aacrjournals.orgresearchgate.net In acute myeloid leukemia (AML), KDM5B has been shown to affect cell survival through the miR-140-3p/BCL2 axis. nih.gov In the context of neurogenesis, KDM5B inhibition derepresses the Reelin (Reln) gene, a critical regulator of neuronal migration. nih.gov Future research using multi-omics approaches will be vital to map the complete landscape of pathways modulated by AS-8351, potentially uncovering new therapeutic vulnerabilities.
Table 3: Known Signaling Pathways and Targets of KDM5B Inhibition
| Pathway / Target | Cellular Context | Outcome of Inhibition |
|---|---|---|
| FBXW7/CCNE1 Axis | Ewing Sarcoma | Increased FBXW7, degradation of CCNE1, cell cycle arrest. lka.lt |
| HEXIM1 | Breast Cancer | Re-expression of tumor suppressor HEXIM1, inhibiting proliferation. researchgate.netnih.gov |
| PI3K/AKT Signaling | Prostate Cancer | Abrogation of AKT hyperactivation, suppressing tumor progression. aacrjournals.orgresearchgate.net |
| miR-140-3p/BCL2 Axis | Acute Myeloid Leukemia | Induction of apoptosis and impaired proliferation. nih.gov |
| Reelin (Reln) | Neural Stem Cells | Derepression of Reln, promoting neurogenesis and neuronal migration. nih.gov |
Development of Predictive Biomarkers for AS-8351 Responsiveness
To translate AS-8351 into a precision medicine, it is essential to develop predictive biomarkers to identify patients most likely to respond to treatment. The expression level of KDM5B itself is a primary candidate. High KDM5B expression has been correlated with poor prognosis in several cancers, including Ewing sarcoma and squamous cell carcinoma of the head and neck, suggesting it could serve as a biomarker for patient stratification. lka.ltnih.gov
Beyond KDM5B expression, specific molecular subtypes of cancer may predict response. For instance, HER2-positive and estrogen receptor-positive (ER+) breast cancers show high KDM5B levels, suggesting these subtypes may be more sensitive to AS-8351. mdpi.comnih.gov The genetic context of the tumor will also be critical. For example, the status of genes in pathways regulated by KDM5B, such as components of the PI3K/AKT or WNT signaling pathways, could influence therapeutic response. Future studies should integrate genomic, transcriptomic, and proteomic data from preclinical models and patient samples to identify and validate robust biomarkers for AS-8351 sensitivity.
Addressing Potential Mechanisms of Resistance to KDM5B Inhibition
The emergence of drug resistance is a major challenge in cancer therapy. nih.gov Although specific mechanisms of resistance to AS-8351 have not yet been detailed, research into other epigenetic and targeted therapies provides a framework for future investigation. Resistance could arise through several mechanisms, including genetic mutations in KDM5B that prevent drug binding, or the activation of alternative, compensatory signaling pathways that bypass the effects of KDM5B inhibition. nih.govfrontiersin.org
Moreover, some functions of KDM5B may be independent of its catalytic demethylase activity. biorxiv.org Since AS-8351 is a catalytic inhibitor, these non-catalytic functions would be unaffected and could contribute to intrinsic or acquired resistance. Understanding these potential resistance mechanisms is a critical research priority and will be key to developing strategies to overcome them, such as through the rational design of combination therapies.
Advancements in Disease Modeling Utilizing AS-8351 for Therapeutic Development
Robust preclinical models are fundamental to advancing the therapeutic development of AS-8351. nih.gov The compound has already been evaluated in several model systems that have confirmed its therapeutic potential. Future research will need to leverage more sophisticated and clinically relevant models to better predict human responses.
The use of patient-derived xenografts (PDXs) and patient-derived organoids will be crucial. These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell lines. mdpi.com Evaluating AS-8351 in a diverse panel of these models can help validate biomarkers, test combination therapies, and understand resistance mechanisms. Furthermore, genetically engineered mouse models (GEMMs) with specific mutations relevant to human cancers (e.g., Pten-deficiency in prostate cancer) will allow for the study of AS-8351 in the context of an intact immune system and a native tumor microenvironment. aacrjournals.org
Table 4: Preclinical Models Used in AS-8351 and KDM5B Inhibitor Research
| Model Type | Specific Example | Application / Finding |
|---|---|---|
| In Vitro | Human Ewing Sarcoma Cell Lines (A673, RDES) | AS-8351 suppressed cell proliferation and induced cell cycle arrest. lka.lt |
| Human Fibroblasts | AS-8351 used in a cocktail for cardiac reprogramming. medchemexpress.com | |
| Breast Cancer Cell Lines (MCF-7) | KDM5 inhibitors increased radiosensitivity. mdpi.com | |
| In Vivo | Nude Mice Xenograft Model | AS-8351 inhibited Ewing sarcoma tumor growth. lka.lt |
| Neonatal Rat Model | KDM5B inhibitor improved long-term cognitive impairment. | |
| Genetically Engineered Mouse Model (Pten-null) | KDM5B loss suppressed prostate cancer progression. aacrjournals.org |
Long-term Effects and Safety Profiles in Preclinical Settings
A thorough evaluation of the long-term effects and safety of AS-8351 is a prerequisite for clinical translation. Early preclinical data has provided some initial insights. In a study on Ewing sarcoma, the toxicity of AS-8351 was reported to be tolerable in mouse models. lka.lt Another study in neonatal rats demonstrated a sustained inhibitory effect on KDM5B activity long after the final administration of the drug, suggesting that intermittent dosing schedules might be feasible.
However, comprehensive, long-term toxicology and safety pharmacology studies are still required. These studies will need to assess potential on-target and off-target effects in multiple organ systems over extended periods. As KDM5B is a member of a larger family of histone demethylases, determining the selectivity profile of AS-8351 against other KDM family members is also a priority to better predict its safety in humans. These rigorous preclinical safety assessments will be critical for establishing a safe starting dose for future clinical trials.
Q & A
Q. What is the primary epigenetic mechanism of AS-8351, and how does it influence cellular reprogramming?
AS-8351 inhibits histone demethylases (HDMs), particularly targeting KDM5B, a regulator of H3K4me3 methylation. This inhibition prevents demethylation of H3K4me3, stabilizing chromatin in a transcriptionally active state. In cardiac reprogramming, AS-8351 enhances the conversion of human fetal lung fibroblasts into functional cardiomyocytes by upregulating cardiac-specific genes (e.g., GATA4, TNNT2) through chromatin remodeling . Methodological Insight: Use chromatin immunoprecipitation (ChIP) followed by qPCR to quantify H3K4me3 levels at cardiac gene promoters after AS-8351 treatment.
Q. Which experimental models are validated for studying AS-8351's antitumor effects?
Preclinical studies utilize Ewing sarcoma (EwS) cell lines (A673, SKNMC, RDES) and xenograft mouse models. AS-8351 reduces tumor growth by 40–60% in vivo by inhibiting KDM5B, which disrupts cell cycle progression (e.g., downregulates cyclin E1 via FBXW7-mediated degradation) . Methodological Insight: For in vitro assays, combine AS-8351 (10–20 µM) with proliferation (CCK-8), apoptosis (Annexin V/PI), and colony formation assays. For in vivo studies, administer AS-8351 intraperitoneally (10 mg/kg, 3×/week) and measure tumor volume weekly.
Advanced Research Questions
Q. How can researchers optimize AS-8351 concentration to balance efficacy and cytotoxicity in cardiac reprogramming?
Conduct dose-response experiments (1–50 µM) with human fibroblasts, assessing reprogramming efficiency (e.g., α-actinin+ cells via flow cytometry) and cytotoxicity (LDH release). Studies show 10 µM AS-8351 maximizes H3K4me3 levels (2.5-fold increase vs. controls) without significant cell death . Methodological Insight: Pair AS-8351 with small molecules (e.g., TGF-β inhibitors) to enhance reprogramming efficiency. Validate using RNA-seq to identify upregulated cardiac markers (MYH6, NKX2-5).
Q. What strategies resolve contradictory data on AS-8351's efficacy across cancer types?
Discrepancies arise from tissue-specific HDM expression (e.g., KDM5B in EwS vs. KDM3B in breast cancer). Address this by:
Q. How should researchers design experiments to assess AS-8351's impact on chromatin remodeling and behavior?
In neurodevelopmental studies, AS-8351 reverses H3K4me3 depletion and OXTR downregulation caused by early-life stress. Methodological Workflow:
- Treat mice with AS-8351 (5 mg/kg) post-stress induction.
- Quantify H3K4me3 via Western blot (normalized to total H3).
- Measure OXTR expression (mRNA and protein) and behavioral outcomes (e.g., marble-burying test) .
Data Analysis and Reproducibility Guidelines
- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons (e.g., control vs. AS-8351-treated cohorts) .
- Reproducibility : Document compound source, batch numbers, and solvent (e.g., DMSO concentration ≤0.1%) per IUPAC guidelines .
- Data Sharing : Deposit raw RNA-seq data in public repositories (e.g., GEO) with metadata on AS-8351 treatment conditions .
Key Research Gaps
- Mechanistic Specificity : AS-8351's off-target effects on other KDMs (e.g., KDM3B, KDM4D) remain uncharacterized. Use in vitro demethylase activity assays with recombinant enzymes to clarify selectivity .
- Long-Term Toxicity : No studies evaluate chronic AS-8351 exposure. Perform 6-month toxicity studies in rodents, monitoring organ histopathology and serum biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
